![molecular formula C18H15Cl2N3O3 B4062606 3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione](/img/structure/B4062606.png)
3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione
Overview
Description
3-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-2,4-imidazolidinedione, also known as DCPI, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DCPI is a member of the imidazolidinedione family and is synthesized using a multistep process that involves the reaction of 3,6-dichlorocarbazole with 2-hydroxypropylamine and 2,4-thiazolidinedione.
Scientific Research Applications
Antioxidant Activity Analysis
The study of antioxidants is crucial in various fields, from food engineering to medicine. Analytical methods such as the Oxygen Radical Absorption Capacity (ORAC) and the Hydroxyl Radical Antioxidant Capacity (HORAC) tests are used to determine the antioxidant activity of compounds. These methods, based on the transfer of a hydrogen atom or an electron, are essential in evaluating the antioxidant capacity of complex samples. The incorporation of electrochemical (bio)sensors provides complementary data, clarifying the mechanisms and kinetics of processes involving antioxidants (Munteanu & Apetrei, 2021).
Enzymatic Decolorization and Detoxification
Enzymatic approaches have gained attention for the decolorization and detoxification of textile and synthetic dyes in polluted water. Enzymes like peroxidases and laccases, especially when combined with redox mediators, have shown potential in degrading recalcitrant compounds. This enzymatic treatment is seen as an alternative to conventional methods, providing a solution for treating wastewater on a large scale (Husain, 2006).
Synthesis of Carbazole Alkaloids
Carbazole alkaloids exhibit significant biological activities, including antioxidant properties. The synthesis of highly substituted carbazole rings, pivotal in producing carbazole alkaloids like carquinostatin A and carbazomadurin A, involves complex chemical reactions. The evaluation of these compounds' antioxidant activities through various assays highlights the role of the phenolic carbazole core in their biological efficacy. Such research points towards the potential of these compounds as novel antioxidants (Hieda, 2017).
properties
IUPAC Name |
3-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2N3O3/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)22(15)8-12(24)9-23-17(25)7-21-18(23)26/h1-6,12,24H,7-9H2,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFHYGNISDLJEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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